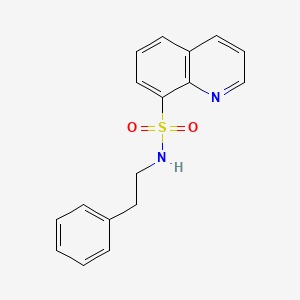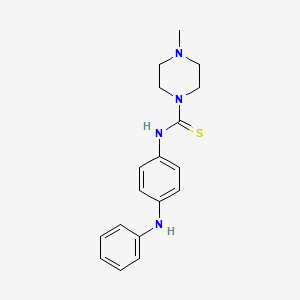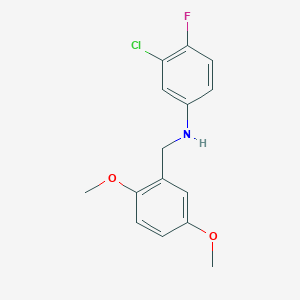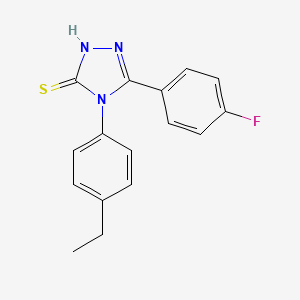![molecular formula C16H17N3O3 B5816972 N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide (referred to as Compound X) is a novel chemical compound that has gained significant interest in the field of scientific research. This compound has shown potential as a therapeutic agent for various diseases due to its unique properties.
作用机制
The mechanism of action of Compound X is not yet fully understood. However, it is believed to work by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, Compound X has been shown to inhibit the activity of specific enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In diabetes research, it has been shown to improve glucose metabolism and insulin sensitivity. Inflammatory diseases, Compound X has been shown to reduce the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of Compound X is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. However, one of the limitations of Compound X is its complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, further research is needed to determine the toxicity and safety of Compound X in humans, as well as its efficacy in clinical trials. Finally, research on the potential use of Compound X in combination with other drugs for synergistic effects could also be explored.
In conclusion, Compound X is a novel chemical compound that has shown promising results in preclinical studies for various diseases. Its unique properties make it a potential therapeutic agent for cancer, inflammation, and diabetes. Further research is needed to determine its efficacy and safety in humans, as well as optimize its synthesis method. The potential future directions for research on Compound X are vast, and its potential as a therapeutic agent makes it an exciting area of scientific research.
合成方法
The synthesis of Compound X involves the reaction of 2-pyridinecarboximidamide with 2,5-dimethylphenol and acetic anhydride. The reaction is carried out in the presence of a catalyst under specific conditions. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. In cancer research, Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In diabetes research, Compound X has been shown to improve glucose metabolism and insulin sensitivity in animal models.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-6-7-12(2)14(9-11)21-10-15(20)22-19-16(17)13-5-3-4-8-18-13/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKYNKRNHSQDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)


![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)